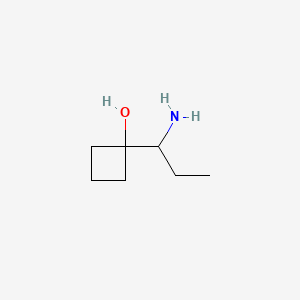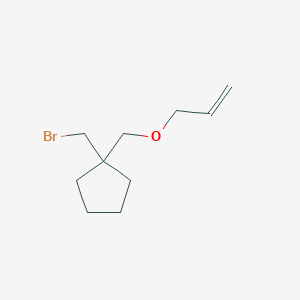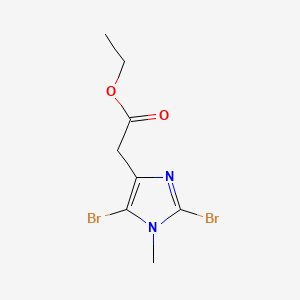
ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms and an ethyl acetate group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 1-methylimidazole followed by esterification with ethyl bromoacetate. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
化学反応の分析
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Researchers investigate its potential as a lead compound for developing new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals.
作用機序
The mechanism of action of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the bromine atoms and ethyl acetate group, resulting in different chemical reactivity and biological activity.
2,4-Dibromoimidazole: Similar bromination pattern but lacks the ethyl acetate group, affecting its solubility and application.
Ethyl 4-bromoimidazole-5-carboxylate: Contains a carboxylate group instead of an acetate group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H10Br2N2O2 |
|---|---|
分子量 |
325.99 g/mol |
IUPAC名 |
ethyl 2-(2,5-dibromo-1-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3 |
InChIキー |
LWUZHAWDBQUSQC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(N(C(=N1)Br)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


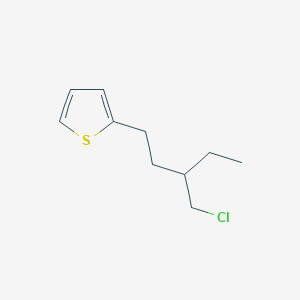
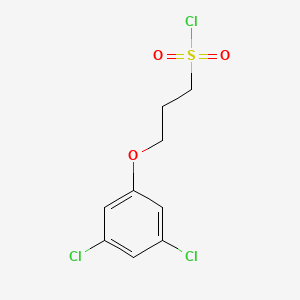
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
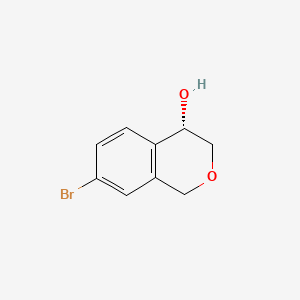
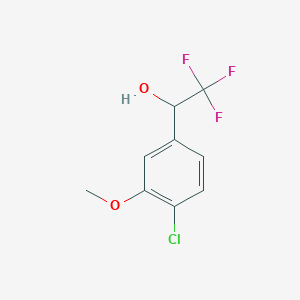

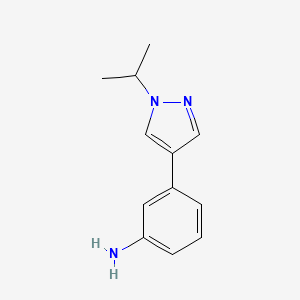

![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
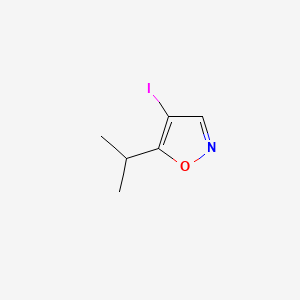

![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
